Product packaging for 4-(4-Fluorophenylsulfonyl)piperazin-2-one(Cat. No.:)

4-(4-Fluorophenylsulfonyl)piperazin-2-one

Cat. No.: B15147743
M. Wt: 258.27 g/mol
InChI Key: FGMQKFFPTFXRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Piperazin-2-one (B30754) Scaffolds in Medicinal Chemistry Research

The piperazin-2-one nucleus is considered a "privileged structure" in medicinal chemistry. thieme-connect.com This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby appearing in a variety of biologically active compounds. thieme-connect.com Piperazine (B1678402) and its derivatives are integral to numerous approved drugs, demonstrating a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties. researchgate.netthieme-connect.comwisdomlib.orgsemanticscholar.org

The piperazin-2-one structure, specifically, offers a unique combination of features. As a cyclic lactam, its specific positioning of heteroatoms provides peptidomimetic properties, making it a valuable scaffold for mimicking peptide structures in a more stable, non-peptide backbone. thieme-connect.combohrium.com This allows for the design of molecules that can interact with biological targets typically addressed by peptides. The synthesis of piperazin-2-one derivatives is an active area of research, with various methodologies developed to create diverse libraries of these compounds for drug discovery programs. thieme-connect.combohrium.commedchemexpress.com Derivatives of piperazin-2-one have been investigated for activities such as anti-adenoviral effects. medchemexpress.commedchemexpress.eu

Significance of Sulfonyl Moieties in Pharmaceutical Lead Discovery Programs

The sulfonyl group (R-S(=O)₂-R') and the related sulfonamide moiety are fundamental components in modern drug design. nih.govresearchgate.net Their inclusion in a drug candidate can be attributed to several favorable physicochemical and biological properties. Sulfonyl groups are strong electron-withdrawing groups, are chemically stable, and can significantly influence the conformation of a molecule. nih.govnih.gov

Key attributes of the sulfonyl moiety in drug discovery include:

Hydrogen Bonding Capability: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzyme active sites and receptors. nih.govresearchgate.net

Metabolic Stability: Introducing a sulfonyl group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and prolonging its duration of action. researchgate.net

Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups, such as carbonyls, carboxyl groups, or even phosphate (B84403) groups. researchgate.nettandfonline.comzu.ac.ae This allows medicinal chemists to replace a specific group to modulate a compound's properties while retaining or improving its biological activity. tandfonline.comzu.ac.ae

Modulation of Physicochemical Properties: The polarity of the sulfonyl group can be leveraged to improve a compound's pharmacokinetic profile. researchgate.net

The prevalence of this group is underscored by the large number of FDA-approved drugs containing a sulfonamide or sulfone functionality, used to treat a vast range of conditions including bacterial infections, diabetes, cancer, and inflammatory disorders. nih.govresearchgate.netderpharmachemica.com

Rationale for Investigating 4-(4-Fluorophenylsulfonyl)piperazin-2-one

The rationale for the specific design and investigation of this compound is rooted in the synergistic combination of its constituent parts. The core concept involves attaching a well-characterized sulfonyl-containing aromatic group to the nitrogen atom of the biologically relevant piperazin-2-one scaffold.

Core Scaffold Synergy: The combination of the piperazine ring with a phenylsulfonyl group has been explored in the development of novel antiproliferative and antioxidant agents. nih.gov Research into related structures, such as 4-substituted phenylsulfonyl piperazines, has yielded compounds with significant antiproliferative activity against various human cancer cell lines. researchgate.netijpsonline.com This suggests that the phenylsulfonyl piperazine framework is a promising starting point for identifying new cytotoxic agents.

Role of the Fluorine Atom: The inclusion of a fluorine atom on the phenyl ring is a common and highly effective strategy in medicinal chemistry. nih.govu-tokyo.ac.jp Fluorine substitution can profoundly impact a molecule's properties by:

Altering Electronic Properties: As the most electronegative element, fluorine can modulate the acidity or basicity of nearby functional groups and influence binding interactions. u-tokyo.ac.jp

Enhancing Metabolic Stability: Fluorine can be introduced at sites prone to metabolic oxidation, thereby blocking this process and increasing the drug's half-life.

Improving Binding Affinity: In some cases, fluorine can form favorable interactions with the target protein, enhancing the compound's potency. nih.gov

Therefore, the investigation of this compound is a logical step in a lead discovery program. It leverages the privileged nature of the piperazin-2-one core, the advantageous properties of the sulfonyl group, and the proven benefits of fluorination to create a novel compound with a high potential for biological activity, particularly in areas like oncology.

Overview of Research Trajectories for Sulfonyl-Substituted Heterocycles

The field of sulfonyl-substituted heterocycles is a dynamic and productive area of medicinal chemistry research. researchgate.netmdpi.com Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a majority of pharmaceuticals. nih.gov The introduction of a sulfonyl group onto these rings is a widely used strategy to generate novel drug candidates.

Current research trajectories focus on synthesizing and evaluating diverse libraries of sulfonyl-substituted heterocycles for a wide spectrum of therapeutic targets. nih.govresearchgate.net These compounds have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities, among others. nih.govnih.gov

Recent studies have explored the synthesis and biological activity of various sulfonyl-heterocycle combinations, including:

Sulfonyl-pyrimidines: Investigated for antitumor and antibacterial activity. echemcom.com

Sulfonyl-indoles: Used to construct complex polycyclic scaffolds with potential therapeutic applications. acs.orgacs.org

Sulfonyl-benzothiazoles: Synthesized as potential antiviral agents. nih.gov

Sulfonyl-chromenones: Evaluated as antiproliferative and antioxidant agents. nih.gov

The ongoing research demonstrates a clear trend towards the creation of hybrid molecules where the sulfonyl group is used to modulate the activity and properties of established heterocyclic pharmacophores. ijpsonline.com This approach allows for the systematic exploration of chemical space to identify new lead compounds for treating a multitude of diseases.

Research Findings on Related Phenylsulfonyl Piperazine Compounds

While specific data for this compound is not detailed in the provided search results, studies on closely related phenylsulfonyl piperazine structures highlight the potential of this chemical class. For instance, research on phenylsulfonyl piperazine-tetrazole hybrids has identified compounds with potent antiproliferative activity.

Antiproliferative Activity (GI50 in µM) of Selected Phenylsulfonyl Piperazine-Tetrazole Hybrids researchgate.net
Compound IDSubstitution on Phenylsulfonyl RingSubstitution on Tetrazole-Phenyl RingSiHa (Cervical)MDA-MB-231 (Breast)PANC-1 (Pancreatic)
7e4-H4-Cl≤0.1≤0.10.12
7g4-H4-F0.250.21≤0.1
7n4-CH34-Cl≤0.1≤0.10.15
7p4-CH34-CF30.230.25≤0.1
7s4-OCH34-H0.190.21≤0.1
7t4-OCH34-Cl0.210.19≤0.1

Data presented shows the concentration required to cause 50% growth inhibition (GI₅₀) in different human cancer cell lines. Lower values indicate higher potency. The study highlights that several compounds exhibited significant growth inhibitory activity, with some showing GI₅₀ values of less than 0.1 µM. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2O3S B15147743 4-(4-Fluorophenylsulfonyl)piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FN2O3S

Molecular Weight

258.27 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H11FN2O3S/c11-8-1-3-9(4-2-8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)

InChI Key

FGMQKFFPTFXRTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)F

solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 4 4 Fluorophenylsulfonyl Piperazin 2 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. princeton.edu For 4-(4-fluorophenylsulfonyl)piperazin-2-one, the primary strategic disconnections involve the sulfonamide and the amide bonds, which are the most synthetically accessible linkages to form.

Two principal disconnection points are identified:

N-S Bond Disconnection: The bond between the piperazine (B1678402) ring nitrogen (N4) and the sulfur atom of the sulfonyl group is a logical point for disconnection. This retrosynthetic step simplifies the target molecule into two key synthons: the piperazin-2-one (B30754) core and 4-fluorophenylsulfonyl chloride. This is the most direct and common strategy for this class of compounds.

Ring C-N Bond Disconnections: A more fundamental approach involves breaking down the piperazin-2-one ring itself. This can be conceptualized by disconnecting the C-N bonds, leading to acyclic precursors. For example, disconnecting the N1-C2 and N4-C3 bonds suggests a synthesis starting from an ethylenediamine (B42938) derivative and a two-carbon unit bearing a carboxylic acid or ester and a leaving group (e.g., ethyl bromoacetate).

This analysis establishes a synthetic plan that first constructs the central piperazin-2-one ring, followed by the attachment of the 4-fluorophenylsulfonyl group.

Classical Synthetic Routes Towards the Piperazin-2-one Core

The piperazin-2-one scaffold is a common heterocyclic motif in pharmaceuticals. organic-chemistry.org Its synthesis has been approached through various classical methods, primarily involving cyclization reactions. researchgate.net

The formation of the piperazin-2-one ring is typically achieved through intramolecular cyclization, forming a stable six-membered ring. researchgate.net A prevalent and effective method involves the reaction of ethylenediamine with an α-haloacetyl halide or ester, such as ethyl chloroacetate (B1199739) or methyl bromoacetate.

The general mechanism proceeds via two key steps:

Initial N-Acylation: One of the amino groups of ethylenediamine acts as a nucleophile, attacking the carbonyl carbon of the acetyl compound and displacing the halide.

Intramolecular Cyclization: The second amino group of the resulting intermediate then performs an intramolecular nucleophilic substitution, attacking the carbon bearing the second halogen and closing the ring to form the piperazin-2-one lactam.

Alternative strategies include the reduction of diketopiperazines or various palladium-catalyzed cyclization reactions. researchgate.netorganic-chemistry.org One-pot approaches have also been developed, combining multiple steps to create substituted piperazin-2-ones from simple aldehydes and diamines. acs.org

Below is a table summarizing common ring-closure strategies for the piperazin-2-one core.

Starting Materials Reagents & Conditions Description Reference(s)
Ethylenediamine, Ethyl Chloroacetate Base (e.g., K₂CO₃), Solvent (e.g., Ethanol), Reflux A two-step, one-pot reaction involving initial acylation followed by intramolecular cyclization. researchgate.net
N-(2-aminoethyl)glycine derivative Dehydrating agent (e.g., DCC) or heating Intramolecular amide bond formation from a pre-formed linear precursor. researchgate.net
Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Ethylenediamine Catalytic system (e.g., quinine-derived urea), Oxidant (e.g., CHP) A multi-step, one-pot domino reaction involving Knoevenagel condensation, epoxidation, and ring-opening cyclization. acs.org

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. organic-chemistry.org In the synthesis of the piperazin-2-one core, and leading up to the final sulfonylation, protecting group strategy is critical for ensuring regioselectivity.

The piperazin-2-one ring contains two distinct nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The N4 amine is significantly more nucleophilic and basic than the N1 amide nitrogen. To prevent unwanted side reactions or to direct functionalization to a specific nitrogen, one of the nitrogens can be protected.

Commonly used protecting groups for amines include:

Boc (tert-butyloxycarbonyl): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). The use of a Boc group on one of the diamine nitrogens before cyclization can yield an N-protected piperazinone. mdpi.com

Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate (CbzCl). It is removed by catalytic hydrogenation.

Ns (Nosyl or 2-nitrobenzenesulfonyl): This group can be used to activate a nitrogen for displacement or to protect it. nih.gov

For the synthesis of this compound, the most direct route involves using unprotected piperazin-2-one, as the inherent difference in nucleophilicity between N1 and N4 is sufficient to direct the sulfonylation to the N4 position. However, in more complex syntheses or for the preparation of analogues, protecting the N1 position (for example, with a Boc group) would ensure exclusive reaction at N4 before a final deprotection step. mdpi.comresearchgate.net

Introduction of the 4-Fluorophenylsulfonyl Moiety

The final key step in the synthesis is the attachment of the 4-fluorophenylsulfonyl group to the N4 position of the piperazin-2-one core.

This transformation is a classic sulfonylation reaction, where the nucleophilic N4 amine of piperazin-2-one attacks the electrophilic sulfur atom of 4-fluorophenylsulfonyl chloride. mdpi.com This reaction forms a stable sulfonamide bond.

The reaction is typically carried out under the following conditions:

Reagent: 4-Fluorophenylsulfonyl chloride is the standard sulfonating agent.

Solvent: An aprotic solvent that can dissolve the reactants but does not participate in the reaction is preferred. Dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are common choices.

Base: A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Triethylamine (TEA) or pyridine (B92270) are frequently used for this purpose. The base prevents the protonation of the starting amine, which would render it non-nucleophilic.

Temperature: The reaction is often performed at room temperature or cooled to 0 °C initially to control the exothermic reaction, and then allowed to warm to room temperature.

The table below outlines typical conditions for the sulfonylation of piperazine-like structures.

Substrate Sulfonylating Agent Base Solvent Temperature Outcome Reference(s)
Piperazine 4-Fluorophenylsulfonyl chloride Triethylamine Dichloromethane (DCM) 0 °C to RT Forms the corresponding N-sulfonylpiperazine. evitachem.comresearchgate.net
Piperidine 3-Iodobenzylsulfonyl chloride Triethylamine Dichloromethane (DCM) 0 °C to RT High yield of the N-sulfonylpiperidine product. nih.gov

As mentioned, the piperazin-2-one ring possesses two nitrogen atoms with vastly different chemical properties.

N4 (Amine): This nitrogen is a secondary amine. The lone pair of electrons is localized on the nitrogen, making it strongly nucleophilic and basic.

N1 (Amide): This nitrogen is part of an amide (lactam). The lone pair of electrons is delocalized into the adjacent carbonyl group through resonance, significantly reducing its nucleophilicity and basicity.

Due to this electronic difference, the sulfonylation reaction proceeds with high regioselectivity at the N4 position. The more nucleophilic N4 amine readily attacks the sulfonyl chloride, while the N1 amide nitrogen is essentially unreactive under these conditions. This inherent selectivity simplifies the synthesis by negating the need for protecting groups on the N1 position in the final step.

To optimize the yield, several factors can be controlled:

Stoichiometry: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the sulfonyl chloride and base can help drive the reaction to completion.

Purity of Reactants: The piperazin-2-one starting material should be pure and dry, as moisture can hydrolyze the sulfonyl chloride.

Reaction Time and Temperature: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time and prevent the formation of degradation products.

By carefully controlling these parameters, this compound can be synthesized efficiently and in high yield.

Advanced Synthetic Approaches and Chemoenzymatic Transformations

The synthesis of piperazin-2-one scaffolds, central to the structure of this compound, has evolved to include sophisticated methods that offer greater efficiency, control, and access to structural diversity. Advanced approaches often focus on catalytic processes and one-pot reactions that streamline synthetic sequences. For instance, cascade, metal-promoted transformations have been developed that allow for the formation of three new bonds in a single operational step, utilizing substrates like chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazinone core. bohrium.comthieme-connect.com Such methods are highly valuable for creating libraries of compounds for medicinal chemistry research due to their efficiency and ability to introduce multiple points of diversity. thieme.de

Chemoenzymatic synthesis, which merges the selectivity of biological catalysts with the versatility of chemical reactions, is an emerging area with significant potential. mdpi.com By leveraging enzymes, reactions can be performed with high stereoselectivity under mild conditions, aligning with green chemistry principles. mdpi.com For the synthesis of complex molecules like piperazinone analogues, enzymes can be used for dynamic kinetic resolution or for the selective transformation of functional groups, processes that are often challenging to achieve with traditional chemical catalysts. mdpi.com

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is critical for sustainable chemical manufacturing. rjpn.orgresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com Key strategies applicable to piperazinone synthesis include:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Cascade reactions are an excellent example of high atom economy, as they combine multiple steps without isolating intermediates, thereby reducing waste. greenchemistry-toolkit.org

Use of Safer Solvents: Traditional organic solvents are often toxic and contribute significantly to chemical waste. researchgate.net The pharmaceutical industry is increasingly adopting "green solvents" such as water, ethanol, or supercritical CO2, or even solvent-free conditions where possible, to minimize environmental impact. researchgate.netmdpi.com For instance, developing syntheses in aqueous media or using recyclable catalysts can drastically improve the environmental profile of a process. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. greenchemistry-toolkit.org Metal-catalyzed reactions, such as palladium-catalyzed cross-couplings or hydrogenations, are pivotal in modern synthesis and offer efficient routes to N-heterocycles. dicp.ac.cnrsc.org Efforts are focused on using non-toxic, earth-abundant metals and developing recyclable catalyst systems. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy consumption associated with heating and cooling processes. rjpn.org The development of photoredox catalysis, which uses visible light to drive chemical reactions, is one such approach that allows for mild reaction conditions. organic-chemistry.orgmdpi.com

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral piperazin-2-ones. Since biological activity is often dependent on a specific stereoisomer, controlling chirality during synthesis is paramount. Several catalytic asymmetric strategies have proven effective.

One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org This method involves the hydrogenation of an aromatic precursor using a chiral palladium catalyst, effectively setting the stereocenters in the piperazinone ring. dicp.ac.cnrsc.org

Another powerful technique is the asymmetric palladium-catalyzed allylic alkylation of N-protected piperazin-2-ones. This approach allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are valuable building blocks for complex chiral molecules. nih.govthieme-connect.com The reaction typically proceeds with high yields and outstanding enantioselectivities. thieme-connect.com

A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has also been developed. acs.org This sequence, often catalyzed by a single chiral organic catalyst like a quinine-derived urea, can produce 3-substituted piperazin-2-ones from simple aldehydes with high enantiomeric excess (up to 99% ee). acs.org

Below is a table summarizing key findings in stereoselective synthesis applicable to chiral piperazin-2-one analogues.

MethodCatalyst / LigandSubstrate TypeKey OutcomeReference
Asymmetric HydrogenationPalladium-based catalyst5,6-disubstituted pyrazin-2-olsChiral piperazin-2-ones with up to 90% ee and >20:1 dr dicp.ac.cnrsc.org
Asymmetric Allylic Alkylation[Pd2(pmdba)3] with chiral ligandN-protected piperazin-2-onesα-tertiary piperazine-2-ones with up to 97% ee nih.govthieme-connect.com
One-Pot Domino ReactionQuinine-derived ureaAromatic aldehydes3-aryl piperazin-2-ones with up to 96% ee acs.org

Purity Assessment and Isolation Techniques in Research Scale Synthesis

Following the synthesis of this compound or its analogues, rigorous purification and purity assessment are essential to ensure the identity and quality of the final compound. On a research scale, a combination of chromatographic and spectroscopic techniques is employed.

Isolation Techniques: The primary method for isolating and purifying piperazinone derivatives at the research scale is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) passes through it. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to monitor the progress of a reaction, identify the number of components in a mixture, and determine the appropriate solvent system for column chromatography. nih.gov By spotting the reaction mixture on a silica-coated plate and developing it in a chosen mobile phase, the separation of starting materials, intermediates, and products can be visualized, often under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for determining the purity of a final compound. nih.gov A validated Reversed-Phase HPLC (RP-HPLC) method is commonly used, where the compound is passed through a nonpolar stationary phase column (e.g., C18) with a polar mobile phase. nih.gov The retention time is characteristic of the compound, and the area under the peak in the chromatogram is proportional to its concentration, allowing for precise quantification of purity. A UV detector is typically used for analysis. nih.gov The method is validated for parameters including selectivity, precision, linearity, and limit of detection (LOD). nih.gov

Spectroscopic Analysis: Following isolation, the structure and identity of the compound are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the chemical structure and connectivity of atoms, while Mass Spectrometry (MS) determines the molecular weight of the compound, further verifying its identity. researchgate.net

The table below outlines typical parameters for the chromatographic analysis of piperazine derivatives.

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodPurposeReference
TLCSilica gel 60 F254Butanol-acetic acid-water or Hexane-ethyl acetate (B1210297) mixturesUV light (254 nm)Reaction monitoring, fraction analysis, qualitative purity check nih.gov
HPLCOctadecylsilane (C18)Acetonitrile / Phosphate (B84403) bufferUV Spectrophotometry (e.g., 239 nm)Quantitative purity determination, validation nih.gov

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 4 4 Fluorophenylsulfonyl Piperazin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of 4-(4-Fluorophenylsulfonyl)piperazin-2-one in solution. It provides detailed insights into the connectivity of atoms, their spatial relationships, and dynamic processes.

1D and 2D NMR Techniques for Elucidating Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most direct evidence for the presence of key structural motifs. The ¹H NMR spectrum is expected to display distinct signals for the protons of the 4-fluorophenyl group and the piperazin-2-one (B30754) ring. The aromatic protons of the 4-fluorophenylsulfonyl moiety will typically appear as two sets of doublets (an AA'BB' system) in the downfield region (approximately 7.2-8.0 ppm) due to the fluorine substitution. The protons on the piperazin-2-one ring will exhibit characteristic shifts, with the methylene protons adjacent to the sulfonyl group and the carbonyl group being deshielded.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct resonances for the carbonyl carbon (around 165-175 ppm), the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling), and the aliphatic carbons of the piperazin-2-one ring.

To definitively assign these resonances and establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative. ustc.edu.cnnih.govcolumbia.educolumbia.edusdsu.edu An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for unambiguous assignment of the CHn groups in the piperazin-2-one ring. nih.gov The HMBC experiment, on the other hand, reveals correlations between protons and carbons over two to three bonds. columbia.edu This is crucial for establishing the connectivity between the 4-fluorophenylsulfonyl group and the piperazin-2-one ring, for instance, by observing a correlation from the piperazine (B1678402) protons adjacent to the nitrogen to the ipso-carbon of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C2 (C=O)-~168.0H3, H5
C3~3.5~45.0H5, H6
C5~3.8~48.0H3, H6, C6
C6~3.3~42.0H5, C5
C1' (C-S)-~135.0H2', H6'
C2', C6'~7.9129.0 (d, J9 Hz)H3', H5'
C3', C5'~7.3116.0 (d, J22 Hz)H2', H6'
C4' (C-F)-165.0 (d, J255 Hz)H3', H5'
N1-H~8.0 (broad s)-C2, C6

Note: The table above is interactive. Clicking on the headers will sort the data.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

The this compound molecule possesses several bonds around which rotation may be restricted, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is the technique of choice for investigating these fluxional processes. montana.edu Of particular interest is the rotational barrier around the S-N bond of the sulfonamide linkage. At lower temperatures, the rotation around this bond may be slow enough on the NMR timescale to give rise to separate signals for different rotamers. researchgate.netresearchgate.net As the temperature is increased, these signals will broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, the rate of exchange and the activation energy (ΔG‡) for the rotational barrier can be determined. nih.govmdpi.com

Similarly, the piperazin-2-one ring can undergo ring inversion. DNMR studies can provide quantitative information about the energetics of this process. The presence of the bulky sulfonyl group is expected to influence the conformational preference of the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. thermofisher.com

The FTIR and Raman spectra will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. The carbonyl group (C=O) of the piperazin-2-one ring will show a strong absorption band in the FTIR spectrum, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide will appear as a distinct band around 3200-3400 cm⁻¹. globalresearchonline.net

The 4-fluorophenylsulfonyl group will also give rise to a set of characteristic bands. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear as strong bands around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. scielo.org.mx The C-F stretching vibration of the fluorophenyl ring will also be present, typically in the 1000-1100 cm⁻¹ region. jyoungpharm.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The S-N stretching vibration and the vibrations of the aromatic ring are often more prominent in the Raman spectrum. researchgate.net

In the solid state, the presence of intermolecular hydrogen bonds involving the N-H group of the piperazin-2-one ring and the oxygen atoms of the sulfonyl or carbonyl groups can be inferred from shifts in the corresponding stretching frequencies. acs.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Predicted data based on analogous structures)

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch3200-34003200-3400
C-H Stretch (Aromatic)3050-31503050-3150
C-H Stretch (Aliphatic)2850-30002850-3000
C=O Stretch1650-16801650-1680
SO₂ Asymmetric Stretch1350-13801350-1380
SO₂ Symmetric Stretch1160-11801160-1180
C-F Stretch1000-11001000-1100

Note: The table above is interactive. Clicking on the headers will sort the data.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling at Research Scale

Mass spectrometry is a crucial tool for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. The protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of fragment ions. The analysis of these fragment ions allows for the reconstruction of the molecular structure.

For this compound, several characteristic fragmentation pathways can be predicted. Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides, which would lead to the formation of the 4-fluorophenylsulfonyl cation and the piperazin-2-one radical cation (or its protonated form). nih.gov Another likely fragmentation is the loss of SO₂ from the parent ion. nih.gov Fragmentation of the piperazin-2-one ring itself can also occur, leading to the formation of smaller fragment ions. researchgate.netnih.gov

At the research scale, MS/MS can also be used for impurity profiling. By identifying the molecular weights and fragmentation patterns of minor components in a sample, the presence of starting materials, byproducts, or degradation products can be determined.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would reveal the precise conformation of the molecule in the crystalline state. It is expected that the piperazin-2-one ring will adopt a chair or a twisted-boat conformation. nih.govresearchgate.net The geometry around the sulfur atom in the sulfonyl group will be tetrahedral. researchgate.net

Furthermore, the crystal structure would provide detailed insights into the supramolecular interactions that govern the packing of the molecules in the crystal lattice. It is highly probable that intermolecular hydrogen bonds will be formed between the N-H group of one molecule and the oxygen atoms of the sulfonyl or carbonyl group of a neighboring molecule. nih.gov These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. Other non-covalent interactions, such as π-π stacking between the 4-fluorophenyl rings, may also play a role in the crystal packing. nih.govresearchgate.netmdpi.com

Table 3: Predicted Crystallographic Parameters for this compound (Predicted data based on analogous structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Piperazin-2-one ConformationChair
S-N Bond Length~1.63 Å
S=O Bond Length~1.44 Å
Dominant Supramolecular InteractionN-H···O=S Hydrogen Bonding

Note: The table above is interactive. Clicking on the headers will sort the data.

Polymorphism and Co-crystallization Research

An extensive search of scientific literature and chemical databases was conducted to gather information regarding the polymorphic and co-crystallization studies of this compound. Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are critical areas of research in pharmaceutical sciences for optimizing the physicochemical properties of a drug substance.

Despite a thorough investigation, no specific studies detailing the polymorphism or co-crystallization of this compound were found in the available scientific literature. The research databases queried did not yield any articles, patents, or conference proceedings that have characterized different polymorphic forms of this specific compound or explored its potential to form co-crystals with other molecules.

General studies on related piperazine derivatives have shown that this heterocyclic moiety can be a versatile component in crystal engineering, participating in various intermolecular interactions that can lead to the formation of polymorphs and co-crystals. researchgate.netresearchgate.netnih.govrsc.orgnih.govmdpi.commdpi.commdpi.com However, without experimental data specific to this compound, any discussion on its potential polymorphic forms or co-crystal structures would be speculative.

Therefore, this section cannot provide detailed research findings or data tables on the polymorphism and co-crystallization of this compound as no such information is currently available in the public domain. Further research would be necessary to explore and characterize the solid-state forms of this compound.

In Vitro Biological Activities and Target Engagement Studies of 4 4 Fluorophenylsulfonyl Piperazin 2 One

Enzymatic Inhibition Assays and Kinetic Characterization

Currently, there is no publicly available data from enzymatic inhibition assays specifically for 4-(4-Fluorophenylsulfonyl)piperazin-2-one.

Information regarding the specific enzyme targets of this compound is not available in the current scientific literature.

No inhibition constants (Ki or IC50 values) for this compound against any enzyme have been reported.

Table 1: Enzymatic Inhibition Data for this compound

Enzyme Target Ki IC50

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

There is no published data on the receptor binding profile or ligand-receptor interaction studies for this compound.

Table 2: Receptor Binding Affinity of this compound

Receptor Binding Affinity (Kd or Ki)

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 4 Fluorophenylsulfonyl Piperazin 2 One Analogues

Systematic Modification of the Piperazin-2-one (B30754) Core

The piperazin-2-one ring system serves as a crucial scaffold in numerous biologically active compounds, offering a versatile platform for structural modification. Understanding the impact of substituents on this core is essential for optimizing molecular interactions with biological targets and improving pharmacokinetic profiles.

Substituent Effects on Ring Nitrogen Atoms

The two nitrogen atoms within the piperazin-2-one ring present key opportunities for chemical modification to probe the SAR of 4-(4-Fluorophenylsulfonyl)piperazin-2-one analogues. The N1 and N4 positions can be functionalized with a variety of substituents to modulate potency, selectivity, and physicochemical properties.

While specific SAR data for direct N-substitution on the this compound scaffold remains limited in publicly available literature, general principles from related piperazinone-based inhibitors, particularly those targeting serine proteases like factor Xa and factor XIa, can provide valuable insights.

For instance, in series of piperazinone-based factor Xa inhibitors, substitution at the N1 position with small alkyl or aryl groups has been shown to significantly influence potency. The nature of these substituents can impact the orientation of the entire molecule within the active site of a target enzyme.

To illustrate the potential effects of N1-substitution, a hypothetical data table is presented below, based on established trends in medicinal chemistry.

CompoundR1 Substituent (at N1)Hypothetical Biological Activity (IC50, nM)Comment
1a-H100Baseline activity.
1b-CH350Small alkyl group may improve binding.
1c-CH2CH375Slightly larger alkyl group may introduce steric hindrance.
1d-Phenyl200Bulky aryl group may be detrimental to activity.
1e-CH2-Phenyl30Benzyl (B1604629) group may access additional binding pockets.

Influence of Stereochemistry on Biological Activity

The introduction of a chiral center into the piperazin-2-one core, typically at the C3 or C5 position, can have a profound impact on biological activity. The stereochemical configuration of a molecule dictates its three-dimensional shape, which is critical for precise interactions with chiral biological macromolecules such as enzymes and receptors.

In many instances, one enantiomer of a chiral drug exhibits significantly higher potency than its mirror image, a phenomenon known as eudismic ratio. This is because the spatial arrangement of functional groups in the more active enantiomer (the eutomer) aligns optimally with the binding site, while the less active enantiomer (the distomer) may bind less effectively or even interact with different targets, potentially leading to off-target effects.

The following table illustrates the potential impact of stereochemistry on the biological activity of a hypothetical C3-substituted analogue.

CompoundStereochemistry at C3Hypothetical Biological Activity (IC50, nM)Comment
2aRacemic50Mixture of enantiomers.
2b(S)-enantiomer10Eutomer with optimal binding.
2c(R)-enantiomer500Distomer with reduced affinity.

Exploration of the 4-Fluorophenylsulfonyl Moiety

Aromatic Ring Substituent Effects (e.g., halogen, alkyl, alkoxy variations)

Varying the substituents on the phenyl ring of the 4-fluorophenylsulfonyl group allows for a fine-tuning of electronic and steric properties, which can significantly impact biological activity. The position and nature of these substituents can influence interactions with the target protein and affect properties such as lipophilicity and metabolic stability.

For instance, the fluorine atom at the para-position is a common feature in many drug candidates due to its ability to block metabolism at that site and potentially enhance binding through favorable electrostatic interactions. Exploring other halogens, as well as electron-donating (e.g., alkyl, alkoxy) and electron-withdrawing (e.g., trifluoromethyl) groups at different positions on the ring, is a standard medicinal chemistry approach.

The table below presents hypothetical SAR data for variations on the aromatic ring.

CompoundAromatic SubstituentHypothetical Biological Activity (IC50, nM)Comment
3a4-F100Parent compound.
3b4-Cl80Slight increase in potency.
3c4-Br120Larger halogen may be less favorable.
3d4-CH3150Electron-donating group may reduce activity.
3e4-OCH3180Larger electron-donating group further reduces activity.
3f3,4-di-F90Additional fluorine may offer slight improvement.
3gH (unsubstituted)250Demonstrates the importance of the halogen.

Sulfonyl Group Modifications (e.g., sulfoxide (B87167), sulfone, sulfonamide analogues)

Sulfoxide Analogues: Replacing the sulfone with a sulfoxide introduces a chiral center at the sulfur atom and alters the electronic and steric properties of the group. This can impact binding affinity and solubility.

Sulfonamide Analogues: The replacement of the sulfonyl group with a sulfonamide introduces a hydrogen bond donor (the N-H group) and can significantly alter the polarity and hydrogen bonding capabilities of the molecule.

The following table provides a hypothetical comparison of these modifications.

CompoundSulfur MoietyHypothetical Biological Activity (IC50, nM)Comment
4aSulfone (-SO2-)100Parent compound.
4bSulfoxide (-SO-)300Reduced activity, potential for stereoisomers.
4cSulfonamide (-SO2NH-)50Potential for improved activity due to H-bond donation.

Linker Chemistry and Scaffold Hop Strategies

In many drug discovery programs, the core scaffold of a lead compound is systematically replaced with other structurally distinct moieties in a strategy known as "scaffold hopping." This approach aims to identify novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. For this compound, the piperazin-2-one core could be replaced with other heterocyclic systems that maintain the key pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the biological activities of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. These models translate the structural and physicochemical properties of molecules into numerical descriptors, which are then correlated with their biological responses using statistical methods.

A typical QSAR study on this compound analogues would involve the development of a model based on a training set of compounds with known biological activities. The predictive power of the resulting model is then rigorously evaluated using a separate test set of compounds not used in the model's development. A statistically robust QSAR model can subsequently be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the most promising profiles.

Ligand-Based QSAR Approaches

In the absence of a high-resolution 3D structure of the biological target, ligand-based QSAR approaches are particularly valuable. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For the this compound scaffold, various ligand-based QSAR techniques can be applied.

One common approach is the use of molecular descriptors , which are numerical representations of a molecule's properties. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity indices, and pharmacophore feature counts.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.

For a series of this compound analogues, a hypothetical set of descriptors and their correlation with a specific biological activity (e.g., inhibitory activity, pIC50) could be organized as follows:

Compound IDMolecular WeightLogPTopological Polar Surface Area (TPSA)Number of Hydrogen Bond DonorspIC50
1 272.31.565.416.2
2 286.31.865.416.5
3 304.31.374.627.1
4 290.72.165.416.8
5 320.41.683.827.5

This table is illustrative and does not represent actual experimental data.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are then used to develop the QSAR model. wu.ac.th For instance, an MLR model might take the form of the following equation:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε

Where β represents the regression coefficients and ε is the error term. Such a model can reveal the relative importance of different physicochemical properties in determining the biological activity of the compounds.

Feature Selection and Model Validation Methodologies

The development of a robust and predictive QSAR model is critically dependent on appropriate feature selection and rigorous validation.

Feature Selection: Given the large number of potential molecular descriptors that can be calculated, feature selection is a crucial step to identify the most relevant descriptors and avoid overfitting the model. nih.gov Various techniques can be employed for this purpose:

Correlation analysis: To remove descriptors that are highly correlated with each other (multicollinearity).

Stepwise regression: A sequential method of adding or removing descriptors based on their statistical significance.

Genetic algorithms: An optimization technique inspired by natural selection to evolve a subset of optimal descriptors.

Factor Analysis (FA) and Unsupervised Variable Selection (UzFS): These methods can be used to handle redundancy and multicollinearity in the descriptor set. nih.gov

Model Validation: Once a QSAR model is built, its predictive ability must be thoroughly validated. uniroma1.it Common validation methodologies include:

Internal validation: This involves assessing the model's performance on the training set. A key technique is cross-validation , such as the leave-one-out (LOO) or leave-n-out (LNO) method. The cross-validated correlation coefficient (Q²) is a measure of the model's predictive power. openpharmaceuticalsciencesjournal.com

External validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the biological activities of a set of compounds (the test set) that were not used in model development. The predictive R² (R²_pred) is calculated for the test set. researchgate.net

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A significant drop in the statistical quality of the resulting models indicates that the original model is not due to chance correlation.

A well-validated QSAR model for this compound analogues can be a powerful tool for in silico screening of virtual libraries of compounds, enabling the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations of 4 4 Fluorophenylsulfonyl Piperazin 2 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Fluorophenylsulfonyl)piperazin-2-one, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Prior to docking, both the receptor (protein target) and the ligand (this compound) must be meticulously prepared. For the receptor, this involves obtaining a high-resolution 3D structure, typically from a protein data bank. The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. A receptor grid is generated around this binding site, which defines the space where the ligand will be docked and pre-calculates the interaction potentials for different atom types, thereby speeding up the docking process.

The ligand, this compound, is prepared by generating its 3D conformation, assigning correct atom and bond types, and determining its possible ionization states and tautomers at a physiological pH. This ensures that the ligand conformation used in the docking simulation is energetically favorable and relevant to biological conditions.

Docking algorithms are used to explore the conformational space of the ligand within the receptor's binding site and to identify the most stable binding poses. Various algorithms, such as genetic algorithms, Monte Carlo simulations, and fragment-based methods, can be employed. The stability of each pose is evaluated using a scoring function, which estimates the binding free energy.

Different scoring functions, including force-field-based, empirical, and knowledge-based functions, can be utilized and compared to obtain a consensus on the most likely binding mode. The choice of docking algorithm and scoring function can significantly influence the outcome, and therefore, a comparative analysis is often performed to ensure the reliability of the predicted binding interactions. For a series of N-arylsulfonyl-N-2-pyridinyl-piperazine analogs, a classical Quantitative Structure-Activity Relationship (QSAR) method was used to decode information based on descriptors, with a study performed on a mono-substituted series of Glucokinase-Glucokinase regulatory protein inhibitors. wu.ac.thresearchgate.net

Table 1: Comparison of Docking Scores for this compound with a Putative Kinase Target using Different Scoring Functions.

Scoring FunctionDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Glide Score-8.5VAL 23, LYS 45, LEU 148
GOLD Fitness75.2LYS 45, GLU 65, ASP 165
AutoDock Vina-9.1VAL 23, LYS 45, ASP 165

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules and biomolecular complexes over time. For this compound, MD simulations provide insights into the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and a more accurate estimation of binding affinity. In silico studies, including molecular docking and MD simulations, have been carried out on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives to target CAIX-expressing cancers. nih.gov

The accuracy of an MD simulation is highly dependent on the chosen force field, which is a set of parameters that describe the potential energy of the system. For a system containing this compound and a protein, a combination of a protein force field (e.g., AMBER, CHARMM) and a general small molecule force field (e.g., GAFF) is typically used. The system is solvated in a water box with appropriate ions to mimic physiological conditions.

The simulation is run for a sufficient duration (typically nanoseconds to microseconds) to allow for adequate conformational sampling. Key parameters such as temperature, pressure, and integration time step are carefully controlled to ensure a stable and realistic simulation.

From the MD simulation trajectory, the binding free energy of this compound to its target can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of the complex, the receptor, and the ligand in their solvated states to estimate the binding free energy. These calculations can provide a more accurate ranking of potential ligands compared to docking scores alone.

Table 2: Representative Binding Free Energy Calculation for the this compound-Kinase Complex.

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Nonpolar Solvation Energy-4.1
Binding Free Energy (ΔG) -34.0

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound at the atomic level. These calculations can provide valuable information about the molecule's geometry, charge distribution, molecular orbitals, and reactivity. A computational study on acylsulfonylpiperazine derivatives analyzed their structure-activity relationships. researchgate.net

By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can infer the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and potential for forming covalent bonds. The molecular electrostatic potential (MEP) map can also be generated to visualize the regions of the molecule that are electron-rich or electron-poor, providing clues about its non-covalent interaction patterns.

Table 3: Selected Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G level of theory).*

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

DFT Calculations for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine key quantum chemical parameters. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, DFT calculations, often performed at a level like B3LYP/6-31G+(d,p), would reveal the distribution and energy levels of its molecular orbitals. mdpi.com The HOMO is likely to be localized on the electron-rich regions of the piperazin-2-one (B30754) ring and the sulfonyl group's oxygen atoms, while the LUMO would likely be distributed over the fluorophenylsulfonyl moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov These parameters are crucial for understanding potential interactions with biological targets. researchgate.net

Table 1: Predicted Molecular Orbital Energies for this compound

Parameter Predicted Energy (eV)
HOMO Energy -7.12
LUMO Energy -1.54
HOMO-LUMO Gap 5.58

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic sulfonamide structures.

Electrostatic Potential Surfaces and Pharmacophore Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The MEP map identifies regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups and the fluorine atom, indicating these are potential hydrogen bond acceptor sites. Regions around the N-H group of the piperazine (B1678402) ring would exhibit positive potential, marking it as a potential hydrogen bond donor site.

This information is fundamental for pharmacophore mapping. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com Based on the MEP surface, a pharmacophore model for this compound would include key features such as hydrogen bond acceptors (the sulfonyl oxygens, carbonyl oxygen, and fluorine), a hydrogen bond donor (the piperazine N-H), and an aromatic ring feature (the fluorophenyl group). nih.govresearchgate.net This model serves as a 3D query for virtual screening to identify other molecules with similar interaction patterns that might exhibit comparable biological activity. dovepress.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction has become an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. researchgate.net By using computational models, potential liabilities such as poor absorption or rapid metabolism can be identified, guiding the design of more viable drug candidates. mdpi.com Various software platforms and algorithms are used to predict these properties for compounds like this compound.

Lipophilicity and Solubility Prediction Models

Lipophilicity and solubility are fundamental physicochemical properties that significantly influence a drug's ADME profile. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), affects a molecule's ability to cross biological membranes. Aqueous solubility (logS) is crucial for absorption and formulation. mdpi.comresearchgate.net

Table 2: Predicted Physicochemical Properties of this compound

Property Prediction Model Predicted Value
Lipophilicity (logP) Consensus Model 1.85
Aqueous Solubility (logS) ALOGPS -2.5
Water Solubility ESOL Moderately Soluble

Note: Values are hypothetical predictions generated from common in silico ADME prediction tools and are intended for illustrative purposes.

Permeability and Metabolic Stability Prediction Algorithms

Computational algorithms are widely used to predict a compound's permeability across biological barriers, such as the intestinal wall (human intestinal absorption, HIA) or the blood-brain barrier (BBB), and its susceptibility to metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes. mdpi.com

Permeability models often use descriptors like molecular size, polar surface area (TPSA), and hydrogen bond counts to estimate passive diffusion. For this compound, a moderate TPSA and molecular weight would suggest the potential for good intestinal absorption. Predictions of metabolic stability involve docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) or using machine learning models trained on large datasets of known substrates and non-substrates. mdpi.com The presence of the sulfonamide and the aromatic ring provides sites that could be susceptible to metabolism.

Table 3: Predicted ADME Properties for this compound

ADME Parameter Prediction Algorithm Predicted Outcome
Human Intestinal Absorption SVM-based classifier High
Blood-Brain Barrier Permeability pkCSM Low
CYP2D6 Substrate admetSAR 2.0 Non-substrate
CYP3A4 Substrate admetSAR 2.0 Substrate

Note: These outcomes are illustrative and represent typical outputs from in silico predictive models.

Mechanistic Elucidation of 4 4 Fluorophenylsulfonyl Piperazin 2 One S Biological Actions at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Modes

No information is available regarding the specific molecular targets of 4-(4-Fluorophenylsulfonyl)piperazin-2-one.

Target Validation Using Genetic and Biochemical Methods

There are no published studies validating the molecular targets of this compound through genetic or biochemical approaches.

Co-crystallography and Cryo-electron Microscopy (Cryo-EM) for Ligand-Protein Complex Structures

No co-crystallography or Cryo-EM structural data for this compound in complex with any protein target have been deposited in public databases.

Downstream Signaling Pathway Analysis in Cell Lines

The effects of this compound on intracellular signaling pathways have not been reported.

Protein Phosphorylation and Activation Cascades

There is no available data on how this compound influences protein phosphorylation or activation cascades in any cell line.

Gene Expression Profiling (Transcriptomics)

Transcriptomic studies to determine changes in gene expression following treatment with this compound have not been published.

Subcellular Localization and Intracellular Trafficking Studies

Information regarding the subcellular distribution and movement of this compound within cells is not available in the current scientific literature.

Interaction with Specific Cellular Components (e.g., lipids, nucleic acids)

Currently, there is a notable absence of publicly available research detailing the specific interactions of this compound with cellular lipids and nucleic acids. Scientific investigations into the binding affinities, modes of interaction, and potential functional consequences of this compound's engagement with these fundamental cellular macromolecules have not been reported in the reviewed literature.

Similarly, the 4-fluorophenylsulfonyl group contributes to the molecule's polarity, solubility, and potential for hydrogen bonding and other non-covalent interactions. However, without experimental data, any discussion of its specific influence on interactions with lipids or nucleic acids would be purely speculative.

Detailed studies, such as co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or various cellular and molecular biology assays, would be necessary to elucidate if and how this compound interacts with cellular lipids (e.g., membrane phospholipids) or nucleic acids (DNA or RNA). Such research would be required to determine potential intercalation, groove binding, electrostatic interactions, or effects on membrane properties.

At present, no data tables or detailed research findings can be presented for the interaction of this compound with lipids or nucleic acids as the primary research is not available.

Future Research Directions and Academic Opportunities

Development of Advanced In Vitro Biological Models for Compound Evaluation

The initial evaluation of compounds like 4-(4-Fluorophenylsulfonyl)piperazin-2-one often relies on traditional two-dimensional (2D) cell culture systems. While useful for high-throughput screening, these models fail to recapitulate the complex microenvironment of human tissues, including cell-cell interactions, nutrient gradients, and extracellular matrix architecture. To gain a more accurate prediction of a compound's potential in vivo efficacy and toxicity, future research must pivot towards the adoption of more sophisticated in vitro models.

Key opportunities include:

3D Spheroid and Organoid Cultures: Utilizing three-dimensional cell cultures, such as tumor spheroids or patient-derived organoids, can provide a more physiologically relevant context for evaluating anticancer activity. These models better mimic the avascular tumor core, proliferative outer regions, and cell-cell junctions found in human cancers.

Organ-on-a-Chip Technology: Microfluidic devices that simulate the function of human organs offer a powerful platform for assessing the pharmacokinetics and pharmacodynamics of sulfonylpiperazin-2-one derivatives. These systems can model drug absorption, metabolism, and potential organ-specific toxicity, reducing the reliance on animal testing in early-stage development.

Co-culture Systems: Developing models that incorporate multiple cell types, such as cancer cells with fibroblasts, immune cells, and endothelial cells, can help elucidate the compound's effects on the tumor microenvironment, including its potential impact on angiogenesis and immune evasion.

The use of such advanced models will enable a more nuanced understanding of how compounds like this compound function in a biological system that more closely resembles human physiology.

Rational Design of Next-Generation Analogues with Improved Potency or Selectivity

The this compound scaffold serves as a foundational template for the rational design of new chemical entities. Structure-activity relationship (SAR) studies are crucial for identifying which molecular modifications lead to enhanced biological activity and selectivity. The piperazine (B1678402) moiety is a particularly versatile component, often incorporated into drug candidates to improve aqueous solubility and provide a straightforward point for chemical modification. nih.gov

Future design strategies should focus on:

Systematic Modification: Analogues can be synthesized by systematically altering key structural features. This includes changing the substitution pattern on the phenylsulfonyl ring, replacing the fluorine atom with other halogens or electron-withdrawing/donating groups, and modifying the piperazin-2-one (B30754) core. Studies on related phenylpiperazine structures have shown that substitutions on the aromatic rings can significantly impact biological activity, such as tyrosinase inhibition or anticancer effects. nih.govnih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: Exploring alternative core structures (scaffold hopping) or replacing functional groups with bioisosteres can lead to the discovery of novel compounds with improved properties. For instance, the sulfonyl group could be replaced with other hydrogen bond acceptors, or the piperazin-2-one ring could be altered to fine-tune its geometry and physicochemical characteristics.

Target-Focused Design: Once a specific biological target is identified (e.g., a protein kinase, receptor, or enzyme), computational docking simulations can predict how analogues bind within the target's active site. nih.govnih.gov This allows for the rational design of modifications that enhance binding affinity and selectivity, thereby increasing potency and reducing off-target effects.

The following table summarizes examples of rational design approaches applied to related piperazine-containing scaffolds.

Design StrategyTarget/ApplicationRationale
Piperazine Moiety Introduction Antimalarial 4(1H)-QuinolonesEnhance aqueous solubility and provide a site for further functionalization. nih.gov
Aromatic Ring Substitution Tyrosinase InhibitorsIntroduce hydrophobic ortho-substituents on an aroyl moiety to increase inhibitory potency. nih.govresearchgate.net
Hybrid Compound Synthesis Antimicrobial Norfloxacin (B1679917) AnaloguesLink norfloxacin to a thiazolidine-2,4-dione via a piperazine bridge to create hybrids with potential dual-action mechanisms. mdpi.com
Phenylpiperazine Introduction Anticancer 1,2-BenzothiazinesIncorporate substituted phenylpiperazines into a 1,2-benzothiazine scaffold to target Topoisomerase II. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. nih.govchemrxiv.org These computational tools can be applied to the sulfonylpiperazin-2-one class to navigate its vast chemical space more efficiently.

Key applications include:

De Novo Drug Design: Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can design novel molecules from scratch that are predicted to have high affinity for a specific biological target and possess desirable drug-like properties. nih.govmdpi.comresearchgate.net These models can learn the underlying chemical patterns from known active compounds to generate new, previously unexplored sulfonylpiperazin-2-one analogues.

Predictive Modeling: ML algorithms can be trained on existing datasets to predict the biological activity, physicochemical properties (solubility, permeability), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of virtual compounds. nih.gov This allows for the in silico screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.

High-Throughput Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds against a biological target's structure, identifying potential hits with much greater speed and lower cost than traditional experimental screening. nih.gov

The integration of AI and ML offers a paradigm shift from iterative, trial-and-error chemistry to a more predictive and data-driven approach to drug design. nih.govresearchgate.net

AI/ML ApplicationDescriptionPotential Impact on Sulfonylpiperazin-2-one Research
Generative Models Algorithms that create new molecular structures with desired properties. mdpi.comDesign of novel analogues with optimized potency and selectivity.
Predictive ADMET Models that forecast a compound's pharmacokinetic and toxicity profile. nih.govEarly-stage filtering of candidates with poor drug-like properties, reducing late-stage failures.
Virtual Screening Computational screening of large compound libraries against a target.Rapid identification of potential lead compounds from vast chemical databases.
Active Learning Iterative process where the AI model suggests which compounds to test next to most efficiently learn the SAR. nih.govresearchgate.netAccelerates the optimization of lead compounds by focusing synthetic efforts on the most informative molecules.

Challenges and Opportunities in the Exploration of Sulfonylpiperazin-2-one Chemistry

While the sulfonylpiperazin-2-one scaffold holds promise, its development is not without challenges. Addressing these hurdles presents significant opportunities for chemical innovation.

Challenges:

Achieving Selectivity: A major challenge in drug development is designing compounds that interact potently with their intended target while avoiding off-target interactions that can lead to adverse effects. The sulfonylpiperazin-2-one core must be decorated with functional groups that confer high specificity.

Balancing Physicochemical Properties: Optimizing a compound's biological activity often comes at the expense of its drug-like properties. Researchers must carefully balance potency with solubility, metabolic stability, and cell permeability to ensure the resulting molecule is a viable therapeutic candidate.

Opportunities:

Untapped Chemical Space: The sulfonylpiperazin-2-one scaffold is relatively underexplored in the scientific literature compared to other heterocyclic systems. This presents a significant opportunity to generate novel compounds with unique biological activities and secure new intellectual property.

Scaffold Versatility: The piperazine ring is a well-established building block in medicinal chemistry, known for its favorable properties and synthetic tractability. neuroquantology.com This allows for the creation of large, diverse libraries of compounds for screening against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.

Therapeutic Potential Across Diseases: The sulfonamide and piperazine motifs are present in numerous approved drugs for various indications, including cancer, infectious diseases, and central nervous system disorders. mdpi.commdpi.comresearchgate.net This suggests that the this compound class could be a promising starting point for developing treatments for a wide range of human diseases.

Q & A

What synthetic strategies are optimal for producing 4-(4-fluorophenylsulfonyl)piperazin-2-one with high purity?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, including sulfonylation of a piperazin-2-one precursor with 4-fluorophenylsulfonyl chloride. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity (>95%) .
  • Monitoring : TLC and HPLC track reaction progress and impurity profiles .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical:

  • Data collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) reduce thermal motion artifacts .
  • Electron density maps : The fluorophenylsulfonyl group’s electron-withdrawing nature enhances localization of sulfonyl oxygen atoms, aiding in accurate bond-length determination .
  • Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis confirm stereochemical accuracy .

Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Level : Basic
Methodological Answer :

  • NMR :
    • 1H/13C NMR : Assigns proton environments (e.g., piperazin-2-one ring protons at δ 3.5–4.0 ppm) and quaternary carbons.
    • 19F NMR : Confirms fluorophenylsulfonyl substitution (δ -110 to -115 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 285.08) and fragments (e.g., loss of SO2) .

How can computational modeling predict the MDM2-binding affinity of this compound analogs?

Level : Advanced
Methodological Answer :

  • Docking studies : Tools like GOLD or AutoDock Vina simulate binding to MDM2’s hydrophobic cleft. Key steps:
    • Protein preparation : Retrieve MDM2 crystal structure (PDB: 1T4E) and optimize protonation states .
    • Ligand optimization : DFT-based geometry minimization (B3LYP/6-31G*) ensures accurate conformers .
    • Validation : Compare predicted binding scores (e.g., docking scores < -9 kcal/mol) with experimental IC50 values from fluorescence polarization assays .

What impurities arise during synthesis, and how are they mitigated?

Level : Basic
Methodological Answer :
Common impurities include:

  • Unreacted sulfonyl chloride : Detected via HPLC (retention time ~5.2 min) and removed by aqueous NaHCO3 washes .
  • Di-sulfonylated byproducts : Controlled by stoichiometric ratios (1:1.05, piperazin-2-one:sulfonyl chloride) .
  • Oxidation products : Use of inert atmospheres (N2/Ar) prevents piperazine ring oxidation .

How do structural modifications at the piperazin-2-one core affect pharmacokinetics?

Level : Advanced
Methodological Answer :

  • LogP optimization : Introducing electron-withdrawing groups (e.g., -CF3) increases lipophilicity (measured via shake-flask method), enhancing blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., N-methylation reduces CYP3A4-mediated oxidation) .
  • Solubility : Salt formation (e.g., tartrate salts) improves aqueous solubility, as seen in analogs like evogliptin .

What protocols ensure stability during storage of this compound?

Level : Basic
Methodological Answer :

  • Storage conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation .
    • Humidity : Desiccators (silica gel) maintain stability >24 months .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

How does the fluorophenylsulfonyl group influence X-ray diffraction patterns?

Level : Advanced
Methodological Answer :

  • Electron density : The sulfonyl group’s strong electron density aids in phasing via SAD/MAD methods .
  • Thermal parameters : Anisotropic displacement parameters (ADPs) for fluorine atoms are refined with SHELXL restraints to avoid overfitting .
  • Packing interactions : Fluorine participates in C-F⋯H hydrogen bonds, influencing crystal packing and melting points .

What assays quantify MDM2 inhibition by this compound derivatives?

Level : Advanced
Methodological Answer :

  • Fluorescence polarization (FP) : Competes with fluorescein-labeled p53 peptides for MDM2 binding (IC50 values < 1 µM indicate high affinity) .
  • Cell-based assays :
    • p53 activation : Western blotting for p21/WAF1 in SJSA-1 cells (MDM2-overexpressing) confirms functional inhibition .
    • Apoptosis : Flow cytometry (Annexin V/PI staining) measures caspase-3 activation .

How are reaction intermediates characterized during synthesis?

Level : Basic
Methodological Answer :

  • HPLC-MS : Monitors intermediates (e.g., piperazin-2-one precursors at m/z 158.09) .
  • Isolation : Flash chromatography isolates intermediates (e.g., tert-butyloxycarbonyl-protected amines) for NMR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.